2-Amino-1-cyclopropylethan-1-one
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Overview
Description
2-Amino-1-cyclopropylethan-1-one is an organic compound characterized by a cyclopropyl ring attached to a ketone group and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1-cyclopropylethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with formaldehyde and ammonia under acidic conditions. This reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired aminomethyl cyclopropyl ketone.
Industrial Production Methods
Industrial production of aminomethyl cyclopropyl ketone often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclopropylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-cyclopropylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of aminomethyl cyclopropyl ketone involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, while the cyclopropyl ring can impart rigidity and influence the compound’s overall conformation. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl methyl ketone: Lacks the aminomethyl group but shares the cyclopropyl and ketone functionalities.
Aminomethyl cyclopropane: Lacks the ketone group but contains the aminomethyl and cyclopropyl functionalities.
Uniqueness
2-Amino-1-cyclopropylethan-1-one is unique due to the presence of both the aminomethyl and ketone groups attached to the cyclopropyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-1-cyclopropylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-3-5(7)4-1-2-4/h4H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXZDWPOACFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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